7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one
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Description
Synthesis Analysis
The synthesis of 5H-Chromeno[2,3-b]pyridin-5-one derivatives, including variations like 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one, often involves green one-pot synthesis strategies. These methods are characterized by their environmental friendliness, high yields, and the absence of heavy metal catalysts. One typical approach involves the reaction of 4-chloro-3-formyl coumarin with active methylene group compounds in the presence of Et3N and NH4OAc in EtOH, without the need for chromatographic separation (Kundu et al., 2022).
Molecular Structure Analysis
The molecular structure of these derivatives is central to their biological and chemical properties. X-ray crystallography reveals detailed insights into their configurations, enabling the development of further applications and synthesis methods. Such analyses highlight the importance of precise structural characterization in understanding the compound's interactions and reactivity (Kibou et al., 2016).
Chemical Reactions and Properties
These compounds are synthesized through various chemical reactions, including multicomponent reactions (MCRs), showcasing their versatile reactivity and the ability to form complex molecules from simpler components. The chemical properties of 5H-Chromeno[2,3-b]pyridin-5-one derivatives are significant for their applications in medicinal chemistry due to their potential biological activities (Ramazani et al., 2022).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. These characteristics affect their processability, stability, and suitability for various applications in chemical and pharmaceutical industries.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles, electrophiles, and other chemical agents, define the utility of 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one in synthesis and modifications. Their ability to undergo various chemical transformations makes them valuable scaffolds in organic synthesis and drug development.
For more in-depth research and data on the synthesis, structure, and properties of 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one and related compounds, the following references provide extensive insights and methodologies:
- Kundu et al. (2022) discuss a green one-pot synthesis approach for these derivatives, emphasizing environmental considerations and efficiency (source).
- Ramazani et al. (2022) offer a comprehensive review on the syntheses and applications of 5H-Chromeno[2,3-b]pyridines, highlighting their significance in medicinal and industrial fields (source).
- Kibou et al. (2016) provide details on the synthesis and molecular structure analysis through X-ray crystallography, underscoring the importance of structural understanding in the development of new compounds (source).
Scientific Research Applications
Synthesis and Characterization
7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one and its derivatives are synthesized through various chemical reactions, exhibiting significant properties for industrial, biological, and medicinal applications. These compounds are produced using multicomponent reactions, which involve combining several reactants to yield complex products efficiently. For example, the synthesis of a chromeno[2,3-b]pyridine derivative involved a multicomponent reaction of salicylaldehyde, malononitrile dimer, and a specific dihydro-3H-pyrazol-3-one, resulting in good yields. The structural confirmation of these compounds is achieved through comprehensive analysis methods such as elemental analysis, mass, NMR, and infrared spectroscopy, alongside assessing their ADME (absorption, distribution, metabolism, and excretion) properties (Ryzhkova et al., 2023).
Optoelectronic Applications
Chromeno[2,3-b]pyridine derivatives are explored for their potential in optoelectronic applications due to their unique photoelectrical characteristics. Research into a new derivative, ECPPQT, derived from heteroannulated chromeno[2,3-b]pyridine, revealed its efficiency in synthesizing from a DBU-catalyzed condensation reaction. The optoelectronic properties of ECPPQT thin films were studied, revealing characteristic absorption peaks across ultraviolet, visible, and near-infrared spectral regions. These properties are crucial for optoelectronic device applications, although the studied ECPPQT/p-Si diode showed modest photovoltaic characteristics (Farag et al., 2016).
Green Chemistry Approaches
The synthesis of 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one derivatives also embraces green chemistry principles, such as the one-pot solvent-involved synthesis approach. This method emphasizes pot, atom, and step economy (PASE), extending to component economy by using the solvent as a reactant. Such approaches lead to efficient, quick, and environmentally friendlier synthesis processes, yielding O-substituted 5-alkoxy-5H-chromeno[2,3-b]pyridines with optimized reaction conditions and convenient work-up procedures (Ryzhkova et al., 2022).
properties
IUPAC Name |
7-ethylchromeno[2,3-b]pyridin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-2-9-5-6-12-11(8-9)13(16)10-4-3-7-15-14(10)17-12/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEREWAEAHLFGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one |
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